Cas no 60652-04-2 (Methyl 2-methyl-3-oxoisoindoline-1-carboxylate)

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in constructing isoindoline-based frameworks. Its structural features, including the ester and keto functionalities, enable diverse reactivity, making it useful in pharmaceutical and agrochemical applications. The compound exhibits stability under standard handling conditions, facilitating straightforward storage and processing. Its well-defined reactivity profile allows for selective modifications, supporting the synthesis of complex heterocyclic compounds. The presence of both electron-withdrawing and electron-donating groups enhances its utility in cyclization and condensation reactions. This compound is particularly advantageous for researchers developing novel bioactive molecules or functional materials requiring precise structural control.
Methyl 2-methyl-3-oxoisoindoline-1-carboxylate structure
60652-04-2 structure
Product name:Methyl 2-methyl-3-oxoisoindoline-1-carboxylate
CAS No:60652-04-2
MF:C11H11NO3
MW:205.209943056107
CID:1093047
PubChem ID:12278924

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-methyl-3-oxoisoindoline-1-carboxylate
    • methyl 2-methyl-3-oxo-1H-isoindole-1-carboxylate
    • SB65154
    • Methyl2-methyl-3-oxoisoindoline-1-carboxylate
    • 60652-04-2
    • Inchi: InChI=1S/C11H11NO3/c1-12-9(11(14)15-2)7-5-3-4-6-8(7)10(12)13/h3-6,9H,1-2H3
    • InChI Key: YGJXRWPTJPMSRD-UHFFFAOYSA-N
    • SMILES: CN1C(C2=CC=CC=C2C1=O)C(=O)OC

Computed Properties

  • Exact Mass: 205.07389321g/mol
  • Monoisotopic Mass: 205.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.6Ų

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM146582-1g
methyl 2-methyl-3-oxoisoindoline-1-carboxylate
60652-04-2 95%
1g
$635 2021-08-05
Chemenu
CM146582-1g
methyl 2-methyl-3-oxoisoindoline-1-carboxylate
60652-04-2 95%
1g
$*** 2023-05-30
Alichem
A199008441-1g
Methyl 2-methyl-3-oxoisoindoline-1-carboxylate
60652-04-2 95%
1g
$574.35 2023-09-01

Additional information on Methyl 2-methyl-3-oxoisoindoline-1-carboxylate

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate (CAS No. 60652-04-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate, identified by its CAS number 60652-04-2, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its isoindoline core structure, serves as a crucial building block in the development of various therapeutic agents. Its unique chemical properties and reactivity make it an indispensable component in synthetic chemistry, particularly in the construction of complex molecular frameworks.

The significance of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate lies in its ability to undergo a variety of transformations, which are essential for the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop novel methodologies for constructing heterocyclic compounds, which are prevalent in many modern drugs. The isoindoline scaffold, a key structural motif in this compound, is known for its stability and compatibility with a wide range of functional groups, making it an attractive choice for medicinal chemists.

In recent years, advancements in synthetic techniques have further highlighted the importance of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate in drug discovery. For instance, recent studies have demonstrated its utility in the synthesis of antiviral and anticancer agents. The compound's ability to serve as a precursor for polycyclic structures has been particularly noteworthy. These structures are often found in natural products and have shown remarkable biological activity. The ease with which Methyl 2-methyl-3-oxoisoindoline-1-carboxylate can be modified and incorporated into these frameworks has made it a preferred choice for researchers aiming to develop new therapeutic entities.

The chemical properties of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate also contribute to its widespread use. Its reactivity allows for the introduction of various substituents at different positions within the molecule, enabling the creation of a diverse library of derivatives. This flexibility is particularly valuable in drug design, where subtle modifications can significantly alter the biological activity of a compound. Furthermore, the compound's solubility profile and stability under various conditions make it suitable for both laboratory-scale synthesis and large-scale production.

One of the most compelling aspects of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate is its role in facilitating green chemistry initiatives. Researchers have explored methods to synthesize this compound using environmentally friendly protocols, reducing the reliance on hazardous reagents and minimizing waste generation. These efforts align with the growing emphasis on sustainable practices in pharmaceutical manufacturing. By adopting such approaches, the industry can not only improve efficiency but also reduce its environmental footprint.

The application of computational methods has further enhanced the utility of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate. Through molecular modeling and virtual screening, researchers can predict the behavior of this compound in various reaction conditions, optimizing synthetic routes before experimental trials. This predictive capability has significantly accelerated drug discovery processes, allowing for more targeted and efficient development of new therapeutic agents.

In conclusion, Methyl 2-methyl-3-oxoisoindoline-1-carboxylate (CAS No. 60652-04-2) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and chemical properties make it an invaluable intermediate for developing a wide range of biologically active compounds. As research continues to evolve, the importance of this compound is likely to grow, driven by advancements in synthetic methodologies and an increasing focus on sustainable practices. The versatility and utility of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate underscore its significance in advancing pharmaceutical innovation.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica